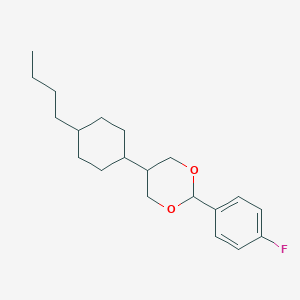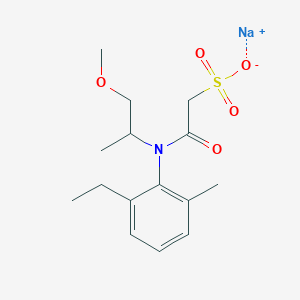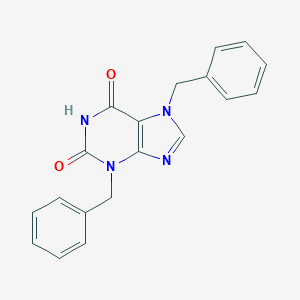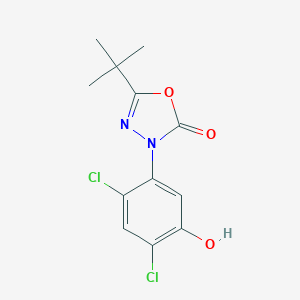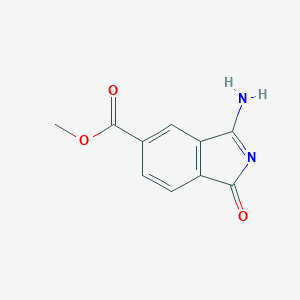
Methyl 3-amino-1-oxoisoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-oxoisoindole-5-carboxylate, also known as MAOC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. MAOC is a derivative of isoindole, a heterocyclic compound that has been extensively used in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it has a wide range of potential applications in organic synthesis and medicinal chemistry. However, one of the limitations of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on Methyl 3-amino-1-oxoisoindole-5-carboxylate. One area of interest is the development of new synthetic methodologies for the preparation of Methyl 3-amino-1-oxoisoindole-5-carboxylate and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate and to identify its molecular targets. Furthermore, the potential applications of Methyl 3-amino-1-oxoisoindole-5-carboxylate in the treatment of various diseases, including cancer and infectious diseases, should be explored further.
Méthodes De Synthèse
The synthesis of Methyl 3-amino-1-oxoisoindole-5-carboxylate involves the reaction of 3-nitro-1-oxoisoindoline with methylamine in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then treated with a strong acid to obtain the final compound.
Applications De Recherche Scientifique
Methyl 3-amino-1-oxoisoindole-5-carboxylate has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
127511-08-4 |
|---|---|
Nom du produit |
Methyl 3-amino-1-oxoisoindole-5-carboxylate |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 3-amino-1-oxoisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13) |
Clé InChI |
IYZBOSFSARALPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
Synonymes |
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



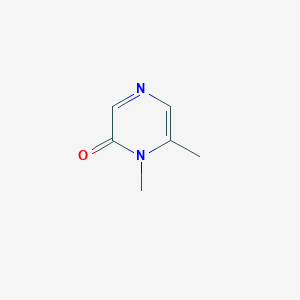
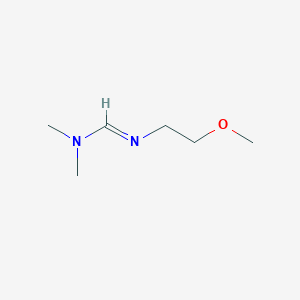
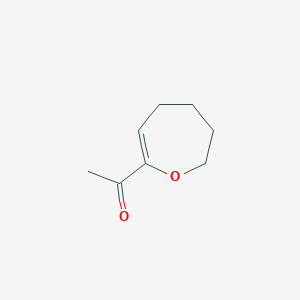
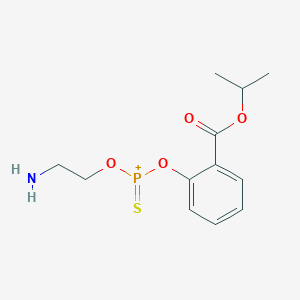
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
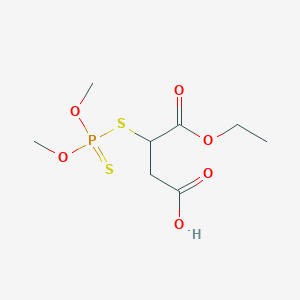
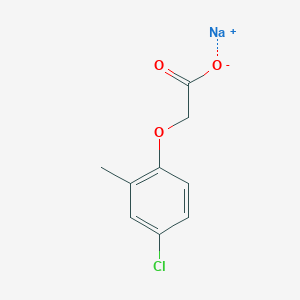
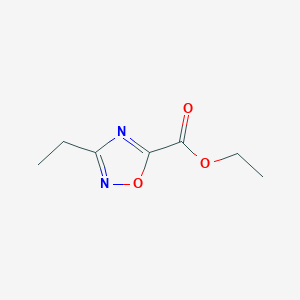
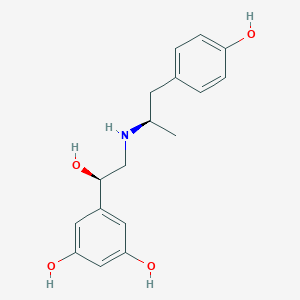
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
